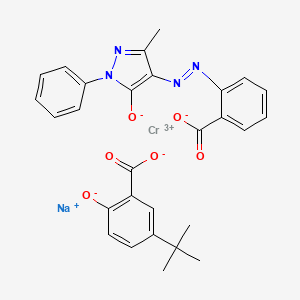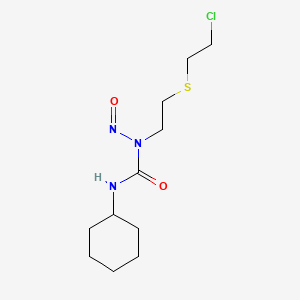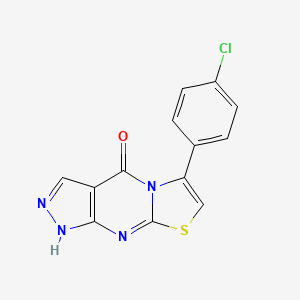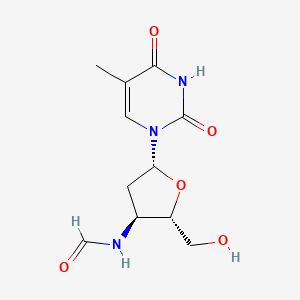
3'-Deoxy-3'-formamido thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-3’-formamido thymidine is a modified nucleoside analog derived from thymidine. It is characterized by the replacement of the hydroxyl group at the 3’ position with a formamido group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-formamido thymidine typically involves the modification of thymidine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-formamido thymidine may involve similar synthetic routes but on a larger scale. The use of automated synthesis modules and solid-phase extraction techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 3’-Deoxy-3’-formamido thymidine can undergo various chemical reactions, including:
Substitution Reactions: The formamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various amino derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
科学的研究の応用
3’-Deoxy-3’-formamido thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes .
作用機序
The mechanism of action of 3’-Deoxy-3’-formamido thymidine involves its incorporation into DNA during replication. The formamido group can interfere with the normal base-pairing process, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in DNA replication, such as thymidine kinase and DNA polymerase .
類似化合物との比較
- 3’-Deoxy-3’-fluorothymidine
- 3’-Deoxy-3’-azidothymidine
- 2’-Deoxy-5-fluorouridine
Comparison: 3’-Deoxy-3’-formamido thymidine is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. Unlike 3’-Deoxy-3’-fluorothymidine and 3’-Deoxy-3’-azidothymidine, which contain fluorine and azido groups respectively, the formamido group in 3’-Deoxy-3’-formamido thymidine allows for different interactions with enzymes and nucleic acids. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
123533-11-9 |
|---|---|
分子式 |
C11H15N3O5 |
分子量 |
269.25 g/mol |
IUPAC名 |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]formamide |
InChI |
InChI=1S/C11H15N3O5/c1-6-3-14(11(18)13-10(6)17)9-2-7(12-5-16)8(4-15)19-9/h3,5,7-9,15H,2,4H2,1H3,(H,12,16)(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
KYWJLEBKGOENJD-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC=O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


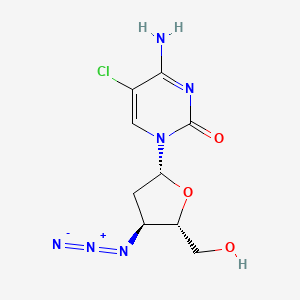
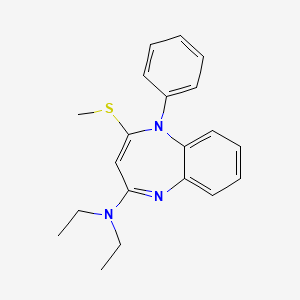
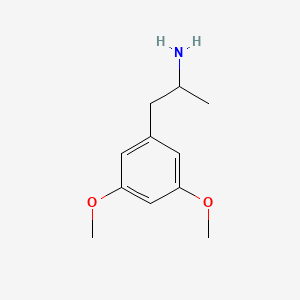
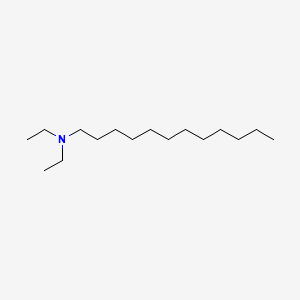
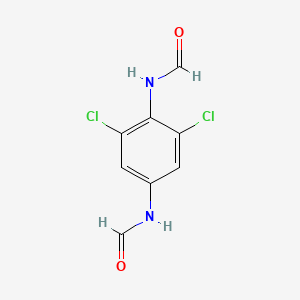
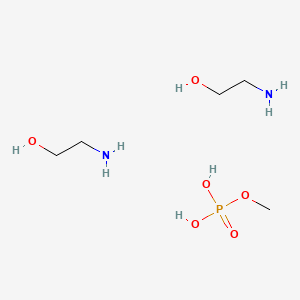
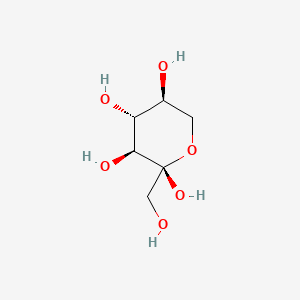
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
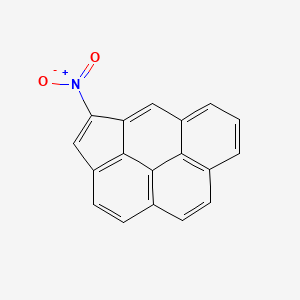
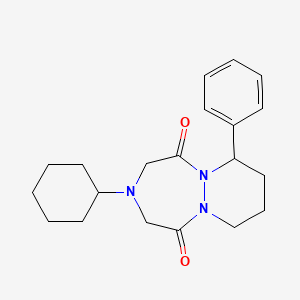
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
